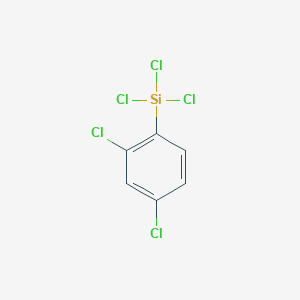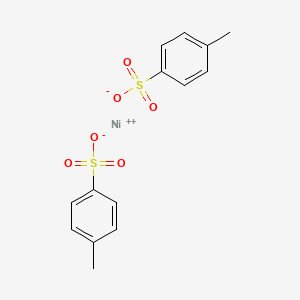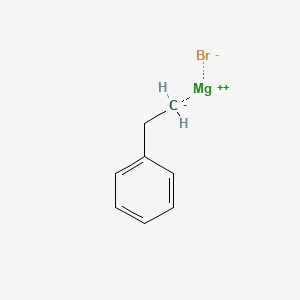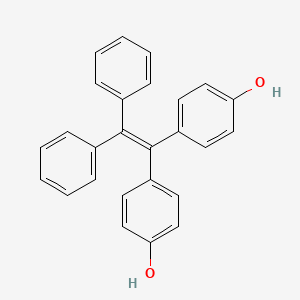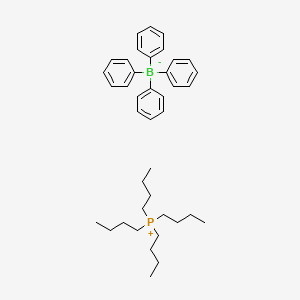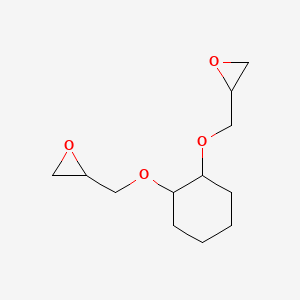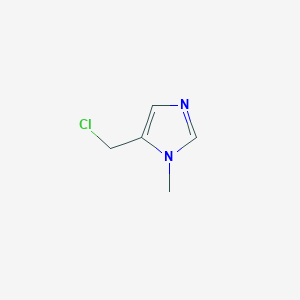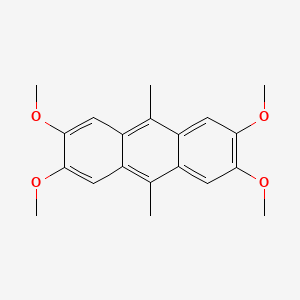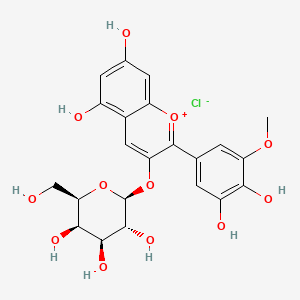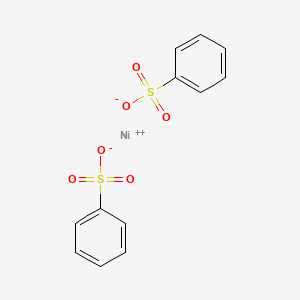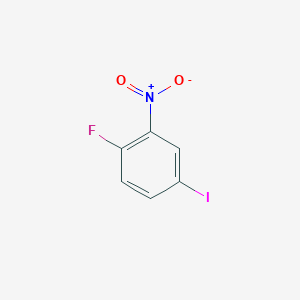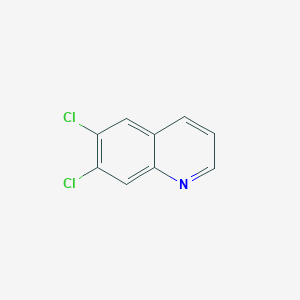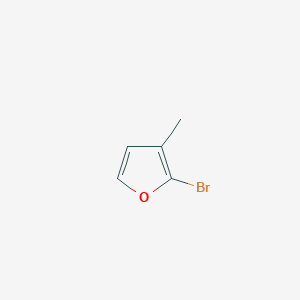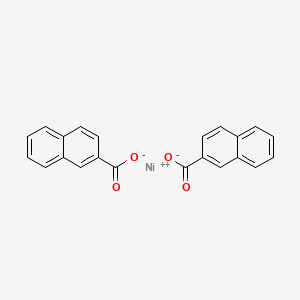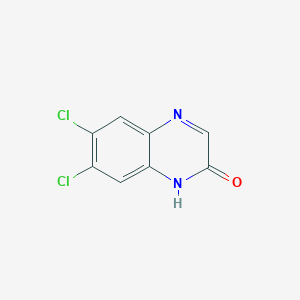
6,7-Dichloroquinoxalin-2-ol
Descripción general
Descripción
6,7-Dichloroquinoxalin-2-ol is a chemical compound with the molecular formula C8H4Cl2N2O . It has a molecular weight of 215.04 .
Molecular Structure Analysis
The molecular structure of 6,7-Dichloroquinoxalin-2-ol consists of 8 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
6,7-Dichloroquinoxalin-2-ol has a molecular weight of 215.04 . Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
6,7-Dichloroquinoxalin-2-ol derivatives have been explored for their potent antimicrobial properties. For instance, a series of sulfonylquinoxaline derivatives displayed significant antibacterial and antifungal activities against various Gram-positive, Gram-negative bacteria, and fungi. These compounds, especially those incorporating morpholine moieties and subjected to chemical modifications, showed promising antimicrobial efficacy, with minimum inhibitory concentration (MIC) values ranging from moderate to high levels against the tested microorganisms. The ability of these derivatives to act as DNA Gyrase inhibitors was also noted, suggesting a potential mechanism for their antimicrobial action. Additionally, certain derivatives exhibited considerable immunostimulatory effects, further underlining their potential in antimicrobial applications (Ammar et al., 2020).
Applications in Textile Industry
The versatility of 6,7-Dichloroquinoxalin-2-ol derivatives extends beyond biological applications to include functional roles in the textile industry. Compounds derived from 6,7-Dichloroquinoxalin-2-ol, such as 6-acetamido-2-substituted quinoxalines, have been evaluated for their utility as disperse dyes and fluorescent whiteners on polyester fibers. These derivatives offer potential enhancements in the aesthetic and functional qualities of textile materials, showcasing the broad applicability of 6,7-Dichloroquinoxalin-2-ol in industrial domains (Rangnekar & Tagdiwala, 1986).
Environmental Remediation
In the context of environmental science, 6,7-Dichloroquinoxalin-2-ol derivatives have been implicated in studies focusing on the degradation of environmental pollutants. For example, research on the degradation of 2,4-dichlorophenoxyacetic acid, a widely used herbicide, highlighted the potential of certain derivatives in enhancing the degradation process. This suggests a possible application in environmental remediation, particularly in the degradation of persistent organic pollutants that pose risks to ecosystems and human health (Li et al., 2018).
Anti-tubercular Agents
The exploration of 6,7-Dichloroquinoxalin-2-ol derivatives in the pharmaceutical realm has also included their evaluation as potential anti-tubercular agents. A series of novel derivatives have demonstrated inhibitory activity against Mycobacterium tuberculosis strains, with some compounds showing promising minimum inhibitory concentrations. These findings suggest the potential of 6,7-Dichloroquinoxalin-2-ol derivatives in contributing to the development of new therapeutic agents for tuberculosis, a pressing global health issue (Srinivasarao et al., 2020).
Propiedades
IUPAC Name |
6,7-dichloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVJLKWSNDCCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560132 | |
| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloroquinoxalin-2-ol | |
CAS RN |
78470-95-8 | |
| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


